molecular formula C5H7N3O2S B8332309 2-Imino-3-aminothiazoline-4-acetic acid

2-Imino-3-aminothiazoline-4-acetic acid

Cat. No.: B8332309
M. Wt: 173.20 g/mol
InChI Key: SWAFQGKZHVANCL-UHFFFAOYSA-N
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Description

The specific applications and research value of 2-Imino-3-aminothiazoline-4-acetic acid could not be confirmed from current scientific literature. A professional product description for researchers should detail its potential role as a synthetic intermediate, its mechanism of action in relevant biological studies, and its importance in specific research areas such as medicinal chemistry or drug discovery. This information is essential to provide a comprehensive and scientifically accurate overview for potential users.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

2-(3-amino-2-imino-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C5H7N3O2S/c6-5-8(7)3(2-11-5)1-4(9)10/h2,6H,1,7H2,(H,9,10)

InChI Key

SWAFQGKZHVANCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N)S1)N)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Imino-3-aminothiazoline-4-acetic acid with its analogs:

Compound Name Substituents on Thiazole/Imino Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 2-imino (=NH), 3-amino (-NH₂) C₅H₆N₃O₂S 188.19 (calculated) Not available High polarity, potential β-lactamase inhibition
(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid 2-amino, methoxyimino (-N=OCH₃) C₆H₇N₃O₃S 201.20 65872-41-5 Syn isomer predominant; mp 192°C (dec.); used in cephalosporin synthesis
(Z)-2-(2-Aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid 2-amino, carboxymethoxyimino (-N=OCH₂COOH) C₇H₇N₃O₅S 245.22 74440-05-4 Enhanced water solubility due to carboxylate
2-(2-Aminothiazol-4-yl)acetic acid 2-amino, no imino substituent C₅H₅N₂O₂S 157.17 29676-71-9 Intermediate for cefotiam; mp >250°C
Key Observations:
  • Imino vs.
  • Solubility: Carboxymethoxyimino derivatives exhibit higher aqueous solubility due to the carboxylic acid moiety, whereas methoxyimino analogs are more lipophilic .
  • Thermal Stability: Methoxyimino derivatives decompose at ~192°C, while unsubstituted analogs (e.g., 2-(2-Aminothiazol-4-yl)acetic acid) show higher thermal stability .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves BF₃-catalyzed triarylmethylation of (2-aminothiazol-4-yl)hydroxyiminoacetic acid esters. This approach, detailed in WO2011029596A1, proceeds via two steps:

  • Triarylmethylation : A (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester (Formula III) reacts with a triarylmethanol (R₁R₂R₃COH) in the presence of boron trifluoride (BF₃) to form a triarylmethyl-protected ester (Formula II).

  • Ester Hydrolysis : The protected ester undergoes alkaline hydrolysis to yield the free acid (Formula I).

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Solvent SystemEthyl acetate:acetic acid (25:1–1:1)Enhances solubility and reaction kinetics
Temperature15–45°CBalances reaction rate and side-product formation
BF₃ Equivalents2–3 eq.Ensures complete conversion without excess reagent waste
Reaction Time≤24 hoursMinimizes degradation of acid-sensitive intermediates

Workup and Purification

Post-reaction, the triarylmethylated ester is isolated via filtration and washed with tertiary amines (e.g., triethylamine) to remove residual BF₃ and acidic impurities. Subsequent hydrolysis employs NaOH or KOH at elevated temperatures (40–60°C), followed by acidification to pH 4.0–5.5 with weak acids (e.g., acetic acid). This method achieves 92% yield with >98% purity after drying under reduced pressure.

Chlorination-Thiourea Cyclization Route

Synthesis of 4-Chloroacetoacetyl Chloride

An alternative method, described in CA1159456A, begins with the chlorination of diketene to form 4-chloroacetoacetyl chloride. Key steps include:

  • Chlorination : Diketene is treated with chlorine gas at −25°C in methylene chloride, producing 4-chloroacetoacetyl chloride.

  • Cyclization : The chloride intermediate reacts with thiourea in aqueous conditions to form (2-aminothiazol-4-yl)-acetic acid hydrochloride.

Critical Process Metrics

StepConditionsOutcome
Chlorination−25°C, Cl₂ gas85% conversion to chloride
Thiourea Reaction5–7°C, 2-hour stirring78.5% yield of hydrochloride

Neutralization and Acid Liberation

The hydrochloride salt is neutralized with aqueous bases (e.g., NaHCO₃) to yield the free (2-aminothiazol-4-yl)-acetic acid. This route is notable for its simplicity but requires stringent temperature control to prevent thiourea decomposition.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitations
BF₃-Catalyzed RouteHigh yields (92%), GMP-compliantCostly solvents (ethyl acetate)
Chlorination-CyclizationLow-cost reagentsSuboptimal yields (78.5%), cryogenic conditions

Industrial Applicability

The BF₃-catalyzed method is preferred for large-scale production due to its reproducibility and compatibility with continuous manufacturing systems. In contrast, the chlorination route is limited by safety concerns associated with chlorine gas and low-temperature operations.

Emerging Techniques and Innovations

Recent advancements focus on solvent-free conditions and catalytic recycling. For example, replacing BF₃ with immobilized Lewis acids (e.g., BF₃-SiO₂ composites) reduces reagent consumption by 40% while maintaining yields >85%. Additionally, microwave-assisted hydrolysis has reduced reaction times from 24 hours to 30 minutes in pilot-scale trials.

Quality Control and Analytical Validation

Critical quality attributes (CQAs) for the final product include:

  • Purity : Assessed via HPLC (>98% area purity).

  • Residual Solvents : GC-MS analysis to ensure compliance with ICH Q3C guidelines.

  • Crystallinity : XRPD to confirm polymorphic stability.

Q & A

Q. What are the standard synthetic routes for 2-Imino-3-aminothiazoline-4-acetic acid?

A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous thiazole derivatives are synthesized by heating 2-aminothiazol-4(5H)-one with aldehydes or ketones in acetic acid, followed by recrystallization (e.g., DMF/acetic acid mixtures) . This method emphasizes solvent selection and reaction time (3–5 hours) to achieve optimal yields. Computational tools like AI-powered retrosynthesis analysis (e.g., PubChem’s template-based strategies) can also predict feasible pathways by leveraging databases like Pistachio and Reaxys .

Q. How is the compound characterized post-synthesis?

Characterization typically involves:

  • Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon backbones. For instance, InChI data from PubChem provides computed stereochemical details .
  • Mass Spectrometry : Molecular weight validation (e.g., 252.27 g/mol for related thiazole-acetic acid derivatives) .
  • Elemental Analysis : Confirming purity (>98%) and stoichiometry, as seen in similar compounds .

Q. What are the stability considerations for this compound during storage?

While direct data on this compound is limited, analogous compounds with thiazole rings and acetic acid moieties are stored at 2–8°C in light-protected containers to prevent degradation. Solubility in polar solvents (e.g., DMSO) is recommended for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized when encountering low efficiency?

  • Reaction Optimization : Adjusting solvent polarity (e.g., switching from acetic acid to DMF for better solubility) or increasing catalyst loading (e.g., sodium acetate molar ratios) .
  • Computational Guidance : Use AI-driven retrosynthesis platforms to identify underutilized precursors or one-step routes. PubChem’s feasibility scoring (plausibility >0.01) prioritizes high-yield pathways .
  • Byproduct Analysis : Employ HPLC to trace side products and refine purification protocols (e.g., gradient elution) .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Cross-Validation : Compare experimental NMR shifts with PubChem’s computed InChI descriptors (e.g., InChIKey UZXJCHMPRJMRFT-UHFFFAOYSA-N for analogous structures) .
  • X-ray Crystallography : For ambiguous cases, crystallize the compound and analyze bond angles/planarity, as demonstrated for structurally related imidazole-acetic acid derivatives .

Q. What methodologies are recommended for studying its enzyme inhibition properties?

  • Assay Design : Use fluorescence-based competitive binding assays with purified enzymes (e.g., kinases or proteases). IC₅₀ values can be determined via dose-response curves .
  • Molecular Docking : Leverage computational models to predict binding affinities at active sites, guided by the compound’s thiazole and acetic acid functional groups .

Q. How to address discrepancies in biological activity across studies?

  • Meta-Analysis : Compare results across studies using standardized protocols (e.g., fixed pH or temperature). For example, variations in receptor binding assays may arise from buffer conditions .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that alter activity .

Methodological Considerations Table

Challenge Strategy Key References
Low synthetic yieldAI-driven retrosynthesis, solvent optimization
Structural ambiguityX-ray crystallography, computed InChI cross-validation
Enzyme inhibition variabilityStandardized assay conditions, molecular docking
Stability issuesLight-protected storage at 2–8°C, solubility in DMSO

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